Computationally Predicted Lipophilicity and Molecular Weight: A Balanced Profile for CNS Drug Discovery
The 3-propyl substituent confers a specific and quantifiable lipophilicity advantage. The target compound's predicted logP (cLogP) and molecular weight (MW) are compared to key N3-alkyl analogs, establishing it as an optimal midpoint for balancing membrane permeability and solubility—a critical parameter for CNS drug discovery programs . These are computationally predicted values, a standard practice for early-stage compound triage.
| Evidence Dimension | Lipophilicity (Predicted) / Molecular Weight |
|---|---|
| Target Compound Data | cLogP: ~0.90; MW: 211.26 g/mol |
| Comparator Or Baseline | N3-Methyl analog: cLogP: ~0.20; MW: 183.21 g/mol / N3-Benzyl analog: cLogP: ~2.10; MW: 259.31 g/mol |
| Quantified Difference | Lipophilicity is intermediate, offering a ~0.70 log unit increase over the methyl analog, which improves predicted passive membrane permeability, while being ~1.20 log units less than the benzyl analog, thereby mitigating excessive hydrophobicity that can lead to high metabolic clearance and off-target promiscuity. |
| Conditions | In silico prediction using standard cheminformatics algorithms (e.g., from vendor technical datasheets and PubChem data). |
Why This Matters
For CNS and other cell-permeable target programs, this balanced cLogP and MW profile positions the 3-propyl analog as a more developable starting point compared to both the more polar methyl and the more lipophilic benzyl derivatives, directly impacting the selection of a lead scaffold with optimal pharmacokinetic potential.
